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Compound of Interest

Compound Name: 3,5-Octadien-2-ol

Cat. No.: B3386073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Octadien-2-ol (CAS No: 69668-82-2), a dienol with significance in flavor and fragrance
chemistry, as well as a potential chiral building block in organic synthesis. This document
compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, outlines general experimental protocols for their acquisition, and presents a logical
workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for 3,5-Octadien-2-ol is summarized below. It is important to note that
while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear
Magnetic Resonance data are predicted values and should be used as a reference pending
experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted *H and 3C NMR chemical shifts for (3E,5E)-3,5-
Octadien-2-ol. These predictions are valuable for the structural elucidation and verification of
the compound.

Table 1: Predicted *H NMR Data for (3E,5E)-3,5-Octadien-2-ol
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Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, H2)

H1 (-CHs) ~1.2 Doublet J(H1,H2) = 6.5
H2 (-CHOH) ~4.0-4.2 Multiplet

J(H3,H4) = 15,
H3 (=CH-) ~5.5-5.7 Doublet of doublets

J(H3,H2) =6
H4 (=CH-) ~6.0-6.2 Multiplet
H5 (=CH-) ~5.7-5.9 Multiplet
H6 (=CH-) ~5.4-5.6 Multiplet

_ J(H7,H8) = 7.5,

H7 (-CHa2-) ~2.0-2.2 Quintet

J(H7,H6) =7
H8 (-CHs) ~1.0 Triplet J(H8,H7)= 7.5

Note: These are predicted values and may vary based on the solvent and other experimental

conditions.

Table 2: Predicted *C NMR Data for (3E,5E)-3,5-Octadien-2-ol

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C1 (-CHs) ~23

C2 (-CHOH) ~68

C3 (=CH-) ~130

C4 (=CH-) ~135

C5 (=CH-) ~128

C6 (=CH-) ~132

C7 (-CH2-) ~25

C8 (-CHs) ~13
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Note: These are predicted values and may vary based on the solvent and other experimental
conditions.

Infrared (IR) Spectroscopy

Experimental data from the analysis of samples containing 3,5-Octadien-2-ol have identified
key absorption bands characteristic of its functional groups.[1][2]

Table 3: Experimental Infrared (IR) Spectroscopy Data for 3,5-Octadien-2-ol

Wavenumber (cm~?) Intensity Assignment

~3412 Strong, Broad O-H stretch (alcohol)
~2922 Strong C-H stretch (aliphatic)
1645 Medium C=C stretch (conjugated

diene)

C-O stretch (secondary
~1020 Strong
alcohol)

Mass Spectrometry (MS)

3,5-Octadien-2-ol has been identified in various natural products through Gas
Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6][7] The compound has a
molecular formula of CsH140 and a molecular weight of approximately 126.20 g/mol .[8] While
full mass spectra are not widely published, its identification in these studies confirms its
amenability to GC-MS analysis. The fragmentation pattern is expected to be characteristic of
unsaturated alcohols.

Table 4: Mass Spectrometry Data for 3,5-Octadien-2-ol
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Parameter Value
Molecular Formula CsH140
Molecular Weight 126.20 g/mol

Gas Chromatography-Mass Spectrometry (GC-
MS)

Identification Method

Retention Index (RI) 1038-1060 (on non-polar columns)[3][5][9]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of 3,5-Octadien-2-ol are not

readily available in the literature. However, based on standard practices for similar volatile,

unsaturated alcohols, the following general methodologies can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 3,5-Octadien-2-ol in a
suitable deuterated solvent (e.g., CDClIs, acetone-ds) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

'H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the 133C NMR spectrum using a proton-decoupled pulse
sequence to obtain singlets for each carbon. A sufficient number of scans should be
averaged to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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o Sample Preparation: For a neat liquid sample, a drop of 3,5-Octadien-2-ol can be placed
between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total
Reflectance (ATR) is a suitable technique where a drop of the liquid is placed directly on the
ATR crystal.[10][11][12]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean salt plates or ATR crystal should be acquired and
subtracted from the sample spectrum.

o Data Analysis: Identify characteristic absorption bands and assign them to the corresponding
functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation: Prepare a dilute solution of 3,5-Octadien-2-ol in a volatile organic
solvent (e.g., dichloromethane, hexane).[13] For complex matrices, headspace solid-phase
microextraction (SPME) can be employed to isolate and concentrate the volatile analyte.[14]
[15]

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar
capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of this
compound.

e GC Conditions:
o Injector Temperature: 250 °C
o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few
minutes, then ramp up to a final temperature of around 250 °C. The specific program
should be optimized for the best separation.

¢ MS Conditions:

o lonization Mode: Electron lonization (EIl) at 70 eV.
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o Mass Range: Scan from m/z 35 to 350.

o lon Source Temperature: 230 °C

» Data Analysis: Identify the peak corresponding to 3,5-Octadien-2-ol based on its retention
time and compare the resulting mass spectrum with library data for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic
analysis of a compound like 3,5-Octadien-2-ol.

General Workflow for Spectroscopic Analysis of 3,5-Octadien-2-ol

Sample Preparation

Purified 3,5-Octadien-2-ol

'

Dissolve in Prepare Thin Film / ATR Dilute in Volatile Solvent

Deuterated Solvent or SPME
Data Acquisition
NMR Spectrometer
(H, °C, 2D) FTIR Spectrometer GC-MS System

Data Analysis|& Interpretation

Retention Time,
Fragmentation Pattern,
Molecular Weight

Chemical Shifts,
Coupling Constants,
Structure Elucidation

Functional Group
Identification

Final Characterization

Comprehensive

Spectroscopic Profile

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3386073?utm_src=pdf-body
https://www.benchchem.com/product/b3386073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3386073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3,5-Octadien-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Octadien-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3386073#spectroscopic-data-for-3-5-octadien-2-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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